3-(Methylthio)propionic acid
Overview
Description
3-(Methylthio)propionic acid, also known as 3-methylthiopropionate, 4-Thiapentanoic acid, or 3-Methylsulfanylpropionic acid, is a thia fatty acid consisting of propionic acid with a methylthio substituent at the 3-position . It is an intermediate in mammalian methionine metabolism .
Synthesis Analysis
While specific synthesis methods for 3-(Methylthio)propionic acid were not found in the search results, it is known that this compound is an intermediate in the methionine metabolism . Methyl 3-(methylthio)propionate was used to prepare 3-(Methylthio)propionic acid to examine the methionine catabolism by Lactococci .Molecular Structure Analysis
The molecular formula of 3-(Methylthio)propionic acid is C4H8O2S, and its molecular weight is 120.17 . The IUPAC Standard InChI is InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) .Physical And Chemical Properties Analysis
3-(Methylthio)propionic acid is a liquid at 20 degrees Celsius . .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agricultural Sciences , specifically in the area of biocontrol strategies .
Summary of the Application
3-(Methylthio)propionic acid has been found to exhibit high nematicidal activity against the Root Knot Nematode Meloidogyne incognita . This is significant as these nematodes cause serious damage to global agricultural production annually .
Methods of Application or Experimental Procedures
The Bacillus thuringiensis Berliner strain NBIN-863 was found to produce 3-(Methylthio)propionic acid among other volatile organic compounds (VOCs). The nematicidal activity of these VOCs was identified using solid-phase microextraction and gas chromatography–mass spectrometry .
Results or Outcomes
3-(Methylthio)propionic acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h. In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3-(Methylthio)propionic acid for 24 h increased to 69.93% . Furthermore, it also exhibited an inhibitory effect on the egg-hatching of M. incognita .
Flavor Profile in Pineapple Juices
Specific Scientific Field
This application falls under the field of Food Science .
Summary of the Application
3-(Methylthio)propionic acid is the major ester present in the flavor profile of juices made from fresh-cut pineapple fruits .
Methods of Application or Experimental Procedures
The details of the methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The results or outcomes were not provided in the source .
Chemotaxis Assays
Specific Scientific Field
This application falls under the field of Biological Sciences , specifically in the area of Nematology .
Summary of the Application
3-(Methylthio)propionic acid has been found to be highly attractive to the Root Knot Nematode Meloidogyne incognita .
Methods of Application or Experimental Procedures
Chemotaxis assays were used to determine the attractiveness of 3-(Methylthio)propionic acid to M. incognita .
Results or Outcomes
In pot experiments, the application of 3-(Methylthio)propionic acid resulted in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 .
Intermediate in Methionine Metabolism
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
3-(Methylthio)propionic acid is an intermediate in the metabolism of the essential amino acid methionine .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not provided in the source .
Results or Outcomes
The specific results or outcomes were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
3-methylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMCZAIALVUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862354 | |
Record name | 3-Methylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
244.00 to 247.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(Methylthio)propionic acid | |
CAS RN |
646-01-5 | |
Record name | 3-(Methylthio)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylthiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylthiopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLTHIO)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylthiopropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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